molecular formula C12H10BrN B1276325 2-bromo-N-phenylaniline CAS No. 61613-22-7

2-bromo-N-phenylaniline

Cat. No. B1276325
CAS RN: 61613-22-7
M. Wt: 248.12 g/mol
InChI Key: WAAWAHYRHUWAFM-UHFFFAOYSA-N
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Description

2-bromo-N-phenylaniline is a brominated aniline derivative, which is a compound of significant interest in various fields of chemistry due to its potential applications in material science, pharmaceuticals, and as an intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, the synthesis of oligo(N-phenyl-m-aniline)s with bromine substituents was accomplished using a one-pot procedure from nonbrominated oligomers and benzyltrimethylammonium tribromide, indicating a method that could potentially be adapted for the synthesis of 2-bromo-N-phenylaniline . Additionally, the synthesis of related compounds, such as N-phenylamides of brominated nicotinic acids, was performed by treating acid chlorides with substituted anilines, which could be a relevant method for synthesizing 2-bromo-N-phenylaniline .

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined to belong to the monoclinic system, which could suggest similar structural characteristics for 2-bromo-N-phenylaniline . The X-ray crystallographic analysis of oligo(N-phenyl-m-aniline)s also revealed a U-shaped structure, suggesting that the molecular structure of brominated anilines can adopt helical structures .

Chemical Reactions Analysis

Brominated aniline derivatives can undergo various chemical reactions due to the presence of the bromine atom, which acts as a good leaving group. For instance, the oligo(N-phenyl-m-aniline)s were found to be oxidizable into dications with triplet spin-multiplicity, demonstrating the redox-active nature of these compounds . The reactivity of brominated anilines in cyclopalladation reactions was also demonstrated, where palladium(II) acetate was used to prepare cyclopalladated dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-phenylaniline can be inferred from related compounds. The redox properties of brominated oligo(N-phenyl-m-aniline)s were investigated using UV-vis and EPR measurements, confirming their ability to be oxidized . The solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis and DFT calculations, which could provide insights into the intermolecular interactions and stability of 2-bromo-N-phenylaniline . Furthermore, the antimicrobial activities of N-phenyl-6-hydroxy-3-bromo-4-arylazoquinolin-2-ones suggest that brominated aniline derivatives may also exhibit biological activities .

Scientific Research Applications

Metabolism and Biochemical Studies

  • In Vivo Metabolism Studies : The compound 2-bromo-N-phenylaniline and its derivatives have been studied for their metabolic pathways in various species. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a derivative, was studied in rats, identifying multiple metabolites and suggesting the presence of different metabolic pathways (Kanamori et al., 2002). Similarly, 19F-NMR and HPLC-NMR-MS techniques were used to investigate the metabolism of 2-bromo-4-trifluoromethylaniline, a related compound, in rats (Scarfe et al., 1998).

Chemical Synthesis and Catalysis

  • Synthesis of Sulfonyl-N-phenylaniline Derivatives : Research in 2021 described a new methodology for synthesizing sulfonyl-N-phenylaniline derivatives. This process involved the trapping of bromo-sulfone derivatives generated from N-tosylhydrazones (NTHs) with amines and was successful for a wide range of NTHs and amines (Zhang et al., 2021).

Pharmaceutical and Medical Research

  • Active Site Identification in Enzymes : Bromoacetophenone, a related compound, was used as an affinity reagent to identify an active site in human liver aldehyde dehydrogenase, marking an important step in understanding enzyme function (Abriola et al., 1987).

Materials Science and Organic Chemistry

  • Synthesis of Novel Compounds for Antimicrobial Activity : New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides were synthesized, using 2-bromo-N-phenyl/arylacetamides. These compounds were evaluated for their antidiabetic potential and exhibited significant inhibition potential, opening new avenues in the development of antidiabetic agents (Nazir et al., 2018).

  • Preparation of Novel Ligands for Asymmetric Catalysis : A new class of tridentate bis(oxazoline) ligands, where an N-phenylaniline unit links two oxazoline rings, was prepared. The synthesis included a Hartwig-Buchwald type Pd-catalyzed aryl amination, showcasing the application of 2-bromo-N-phenylaniline derivatives in the field of catalysis and ligand design (McManus & Guiry, 2002).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-N-phenylaniline is not provided in the search results, compounds of this nature should be handled with care. General safety measures include avoiding contact with skin, eyes, or clothing, and preventing release into the environment .

properties

IUPAC Name

2-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWAHYRHUWAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423762
Record name 2-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-phenylaniline

CAS RN

61613-22-7
Record name 2-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-phenylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Song, K Ding, W Sun, S Wang, H Sun, K Xiao… - Tetrahedron …, 2018 - Elsevier
… Notably, no desired product was observed for 2-bromo-N-phenylaniline (Table 1, entry 14). The optimum reaction conditions thus far being developed: 1.0 equiv. of 2-bromo-N-methyl-N-…
Number of citations: 6 www.sciencedirect.com
A Khan, R Karim, H Dhimane, S Alam - ChemistrySelect, 2019 - Wiley Online Library
… with other substrates 3 described above, we wished to compare the efficiency of the optimal conditions thus identified (Table 3, entry 11) in the case of 2-bromo-N-phenylaniline (3a′), …
TL Andrew, TM Swager - The Journal of organic chemistry, 2011 - ACS Publications
… A flame-dried two-neck round-bottom flask was charged with 2-bromo-N-phenylaniline (3 g, 12.2 mmol), 0.1 mL of 15-crown-5, 200 mL of dry THF, and 50 mL of dimethoxyethane under …
Number of citations: 76 pubs.acs.org
X Song, Z Liu, M Lu, S Zou, F Guo, S Gao… - Journal of Materials …, 2022 - pubs.rsc.org
… procedure for SPAC, and included a lithium–halogen exchange reaction and a ring-closing reaction using N-(2-bromophenyl)naphthalen-2-amine instead of 2-bromo-N-phenylaniline. …
Number of citations: 3 pubs.rsc.org
YJ Lien, TC Lin, CC Yang, YC Chiang… - … Applied Materials & …, 2017 - ACS Publications
… (45) 10H-Spiro[acridine-9,9-fluorene] was obtained from a multistep protocol starting from 2-bromo-N-phenylaniline, which was synthesized from coupling of 1-bromo-2-iodobenzene …
Number of citations: 46 pubs.acs.org
P Sah, AK Gond, G Saini, M Kapur - 2023 - chemrxiv.org
… We first tried the γ-arylation reaction of the silyldienolethers with 2-bromo-N-phenylaniline. However, the spiroindoline product was directly obtained. This was a welcome development, …
Number of citations: 2 chemrxiv.org
TL Andrew - 2011 - dspace.mit.edu
The absorption and emission maxima, photostabilities and photoreactivities of small-molecule organic chromophores can be tailored by (a) the choice of an appropriate parent structure …
Number of citations: 2 dspace.mit.edu
L Cao, M Li, Z Cai - Catalysts, 2023 - mdpi.com
… A solution of Boc 2 O (11 mmol, 1.1 eq.) in THF (5 mL) was added to a solution of 2-bromo-N-phenylaniline (10 mmol, 1.0 eq.) in THF (50 mL) along with a catalytic amount of DMAP (…
Number of citations: 3 www.mdpi.com
AS Santos - Synlett, 2020 - thieme-connect.com
… PEG–Bis(2-bromo-N-phenylaniline) (3b) Isolated as a brown solid (90%). IR (KBr): ν max = 3521, 2871, 1961, 1643, 1594, 1468, 1109 cm –1 . H NMR (400 MHz, CDCl 3 ): δ = 7.36–…
Number of citations: 1 www.thieme-connect.com
ASB Santos - 2017 - run.unl.pt
Os compostos heterocíclicos são uma importante classe de compostos presentes em diversas moléculas com interesse medicinal incluindo fármacos e produtos naturais. Neste projeto …
Number of citations: 0 run.unl.pt

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